agelenin
Description
Properties
CAS No. |
129493-98-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Synonyms |
Agelenin (reduced) |
Origin of Product |
United States |
Natural Biogenesis and Occurrence of Agelenin
Transcriptomic and Proteomic Insights into Precursor Biosynthesis The biosynthesis of peptide toxins in spider venom glands, including agelenin, involves the transcription of genes encoding toxin precursors followed by translation into polypeptide chains.mdpi.comnih.govmdpi.comTranscriptomic analyses of spider venom glands provide insights into the mRNA molecules present, revealing the genetic instructions for the diverse array of venom components.mdpi.comnih.govnih.govresearchgate.netplos.orgresearchgate.netmdpi.comresearchgate.netProteomic studies complement these findings by identifying the actual proteins and peptides present in the venom, representing the translated and processed products of transcription.mdpi.comnih.govnih.govmdpi.comresearchgate.netmdpi.com
While specific transcriptomic and proteomic data solely focused on this compound's precursor biosynthesis in Allagelena opulenta were not extensively detailed in the search results, general principles of spider venom biosynthesis apply. Studies on other spider species, such as Agelena limbata and Lycosa singoriensis, have utilized transcriptomics to identify novel toxin sequences and understand the cellular processes within the venom gland, including protein synthesis, folding, and trafficking, which are essential for toxin production. nih.govresearchgate.net Proteomic analyses in various venomous animals, including spiders and scorpions, have been used to correlate protein sequences found in venom with transcripts identified in venom glands, helping to elucidate the expressed toxin repertoire. mdpi.comnih.govmdpi.comresearchgate.netmdpi.com The UniProt database entry for U2-agatoxin-Aop1a (this compound) from Allagelena opulenta indicates it is expressed by the venom gland. uniprot.org
Post-Translational Modifications and Maturation Pathways Spider venom peptides, including this compound, undergo post-translational modifications (PTMs) as part of their maturation process.researchgate.netresearchgate.netthermofisher.comrsc.orgnih.govThese modifications are crucial for the proper folding, stability, and biological activity of the mature toxins.thermofisher.comnih.govCommon PTMs in venom peptides can include disulfide bond formation, proteolytic cleavage of precursor sequences, and sometimes amidation.researchgate.netresearchgate.net
This compound is a peptide chain of 35 amino acid residues. wikipedia.orgproteopedia.org Its structure is stabilized by three disulfide bonds, which are characteristic features of many spider toxins, particularly those belonging to the inhibitor cystine knot (ICK) motif. wikipedia.orgproteopedia.orgresearchgate.netmsu.rurcsb.org Disulfide bond formation is a key PTM that establishes the compact core structure of this compound. wikipedia.orgproteopedia.orgrcsb.org The mature this compound peptide is derived from a precursor, and proteolytic cleavage is required to release the active toxin. researchgate.net While the specific details of the full maturation pathway for this compound were not fully elucidated in the search results, the presence of disulfide bonds and its nature as a mature peptide product indicate these PTMs are integral to its biogenesis.
Comparative Analysis of this compound Expression across Spider Species this compound is specifically isolated from the venom of Allagelena opulenta.wikipedia.orgwikipedia.orgontosight.aiWhile other spider species produce a wide variety of peptide toxins, this compound itself is primarily associated with this particular species.wikipedia.orgwikipedia.orgontosight.aiComparative studies of spider venoms highlight the significant species-specific diversity in venom composition.scispace.comresearchgate.netmsu.ruDifferent spider families and species have evolved distinct sets of toxins tailored to their specific prey and defensive needs.scispace.comresearchgate.net
Data Table: Key Characteristics of this compound
| Characteristic | Detail | Source |
| Biological Source | Allagelena opulenta (Venom Gland) | wikipedia.orgwikipedia.orguniprot.org |
| Chemical Nature | Peptide | wikipedia.orgontosight.ai |
| Amino Acid Residues | 35 | wikipedia.orgproteopedia.orguniprot.org |
| Disulfide Bonds | 3 | wikipedia.orgproteopedia.orgrcsb.org |
| Structural Motif | Inhibitor Cystine Knot (ICK)-like | wikipedia.orgresearchgate.netmsu.rurcsb.org |
| Primary Sequence | GGCLPHNRFCNALSGPRCCSGLKCKELSIWDSRCL | wikipedia.org |
| Key Residues for Activity | Phe9, Ser28, Arg33 | wikipedia.orgproteopedia.orgrcsb.org |
| Target in Insects | Presynaptic P-type Calcium Channels (Antagonist) | wikipedia.orgproteopedia.org |
| UniProt Accession | P31328 (for U2-agatoxin-Aop1a, which is this compound) | uniprot.orgresearchgate.netexpasy.org |
Molecular Architecture and Conformational Dynamics
Primary Amino Acid Sequence Determination and Analysis
Agelenin is a peptide composed of 35 amino acids rcsb.orgnih.gov. The complete amino acid sequence of this compound has been determined wikipedia.org. The sequence is reported as Gly-Gly-Cys-Leu-Pro-His-Asn-Arg-Phe-Cys-Asn-Ala-Leu-Ser-Gly-Pro-Arg-Cys-Cys-Ser-Gly-Leu-Lys-Cys-Lys-Glu-Leu-Ser-Ile-Trp-Asp-Ser-Arg-Cys-Leu wikipedia.org. Analysis of this sequence reveals the presence of six cysteine residues, which are crucial for the formation of disulfide bonds that stabilize the peptide's structure nih.gov.
Disulfide Bond Connectivity and Isomerism
This compound contains three disulfide bonds that are essential for stabilizing its compact core structure wikipedia.orgrcsb.org. The disulfide structure of this compound has been determined to be linked between cysteine residues at positions 3-19, 10-24, and 18-34 nih.govmedchemexpress.com. This specific connectivity pattern is crucial for the peptide's correct folding and biological activity nih.gov. The carboxy-terminus of natural this compound is amidated, which was confirmed by comparing the retention time and biological activity of a synthetic peptide-amide with the natural product using RP-HPLC nih.gov.
The determined disulfide bond connectivity is as follows:
| Disulfide Bond | Cysteine Positions |
| 1 | Cys3 - Cys19 |
| 2 | Cys10 - Cys24 |
| 3 | Cys18 - Cys34 |
While the primary disulfide connectivity has been established, the potential for disulfide isomerism during synthesis or folding exists for peptides with multiple cysteine residues . However, the specific and correct formation of the 3-19, 10-24, and 18-34 linkages is necessary for the native, biologically active conformation nih.govmedchemexpress.com.
Three-Dimensional Structural Elucidation
The three-dimensional structure of this compound has been elucidated, revealing a defined fold stabilized by its disulfide bonds rcsb.org.
Solution Structure Determination via Nuclear Magnetic Resonance Spectroscopy
The three-dimensional structure of this compound has been determined using two-dimensional NMR spectroscopy rcsb.orgnih.govpdbj.orgresearchgate.net. This method provides insights into the peptide's conformation in solution. The structure is characterized by a short antiparallel beta-sheet and four beta-turns rcsb.orgnih.govpdbj.org. These secondary structural elements are stabilized by the three disulfide bonds rcsb.orgnih.gov. The PDB ID for the solution structure of this compound is 2E2S rcsb.orgmdpi.comcathdb.info.
Structural Comparison with Homologous Peptide Motifs (e.g., Inhibitor Cystine Knot (ICK) Motif)
The structure of this compound is similar to that of Inhibitor Cystine Knot (ICK) toxins wikipedia.orgmdpi.comnih.gov. ICK peptides are characterized by a specific arrangement of disulfide bonds where one disulfide bond passes through the macrocycle formed by the other two disulfide bonds and the connecting peptide backbone, creating a knotted structure mdpi.comnih.govfrontiersin.org. This compound contains a 'disulfide through disulfide knot', structurally defining it as a knottin uniprot.org. This structural similarity extends to other ICK toxins like ω-Aga-IVA and ω-ACTXHv1a, particularly in their disulfide bonding pattern wikipedia.org. This compound shares structural similarities with other insect-specific calcium channel inhibitors nih.govmedchemexpress.com. Pairwise structure alignment shows similarity between this compound (PDB ID 2E2S) and other ICK peptides like Ep-AMP1 and Delta-palutoxin IT2, despite varying degrees of sequence identity mdpi.comnih.gov.
Folding Mechanisms and Stability of the Cystine Knot Scaffold
The cystine knot scaffold, present in this compound, contributes significantly to the stability of peptides nih.govfrontiersin.org. This structural motif involves the specific arrangement of disulfide bonds, where one disulfide bond threads through the loop formed by the other two disulfides and the peptide backbone mdpi.comnih.govfrontiersin.org. This interlocked structure provides high conformational rigidity and stability nih.gov.
The folding of peptides with the ICK scaffold, like this compound, involves the formation of these specific disulfide bonds frontiersin.org. The oxidative folding pathways can be complex, and the correct formation of disulfide bridges is crucial for achieving the native, biologically active fold frontiersin.org. Research on other ICK peptides suggests that the cystine knot promotes folding nih.gov. While the cystine knot contributes to the high thermal stability of some proteins, studies on other proteins with this motif indicate that it might play a more significant role in promoting efficient folding rather than solely determining thermodynamic stability nih.gov. The stability conferred by the cystine knot makes these peptides attractive for various applications, including potential therapeutic development nih.gov.
Molecular Mechanisms of Biological Activity
Identification and Characterization of Molecular Targets
Research has identified specific molecular targets for agelenin, primarily within the ion channel family.
Interaction with Presynaptic P-type Calcium Channels in Arthropods
This compound is characterized as an antagonist of presynaptic P-type calcium channels in insects. wikipedia.org Electrophysiological studies suggest that this compound is effective specifically in arthropod neurotransmission and acts as a blocker of calcium ion channels. nih.gov This type of arthropod-selective toxin is sometimes referred to as an insect toxin (IT). nih.gov While omega-agatoxins IVA and IVB are commonly used diagnostic ligands for P-type Ca2+ channels, this compound is also presumed to act on insect Ca2+ channels. msu.runih.gov
Ligand-Receptor Binding Kinetics and Affinity
Modulation of Ion Channel Gating and Permeability
This compound functions by modulating the activity of ion channels, specifically affecting their gating and permeability. nih.govnih.govwikipedia.org Ion channels are transmembrane proteins that form gated pores, allowing selective ion flow across the membrane. google.comelifesciences.org Gating refers to the opening and closing of this pore, which can be influenced by factors such as membrane voltage. elifesciences.orgmdpi.com Permeability refers to the ability of ions to pass through the open channel. nih.govnih.gov this compound's action as a blocker suggests it interferes with the gating mechanism, preventing ions from permeating the channel. nih.gov The modulation of ion channel gating and permeability is a key mechanism by which toxins and other molecules influence cellular excitability and neurotransmission. elifesciences.orgmdpi.comnih.gov
Structure-Activity Relationships at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. wikipedia.orgcollaborativedrug.com For peptides like this compound, this involves identifying specific amino acid residues or structural motifs that are crucial for their activity. This compound consists of 35 amino acid residues, with a structure stabilized by disulfide bonds. wikipedia.orgrcsb.org Three amino acid residues, Phe9, Ser28, and Arg33, are thought to be essential for the inhibitory activity of this compound. wikipedia.org The arrangement of these residues is similar to the pharmacophore of omega-atracotoxin-Hv1a, another insect channel inhibitor, suggesting a similar binding mode to insect calcium channels. rcsb.org SAR analysis can help predict biological activity from molecular structure and guide the design of modified compounds with altered or improved properties. wikipedia.orgcollaborativedrug.com
Allosteric Regulation and Conformational Changes Induced by this compound Binding
Allosteric regulation occurs when a molecule binds to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. wikipedia.orgplos.orgresearchgate.net While this compound is described as a channel blocker, the specific details of whether its binding to calcium channels involves allosteric mechanisms or directly occludes the pore were not explicitly detailed in the search results. However, ligand binding to a receptor protein can alter its conformation, affecting its functional state. wikipedia.org Conformational changes upon binding are considered a generic feature of proteins and can be involved in allosteric regulation. researchgate.netarxiv.org Further research would be needed to determine if this compound induces significant conformational changes in the calcium channel upon binding and if this constitutes an allosteric mechanism.
Comparative Pharmacological Profiles with Related Channel Modulators
This compound belongs to a class of neurotoxic peptides found in spider venoms that target ion channels. msu.ruembrapa.brresearchgate.net These venoms contain a variety of components, including peptides that modulate different types of ion channels such as sodium, potassium, and calcium channels. msu.ruembrapa.br For instance, omega-agatoxins from Agelenopsis aperta target voltage-gated calcium channels, including P-type channels. msu.ruembrapa.br Curtatoxins from Hololena curta are also insecticidal neurotoxic polypeptides. nih.govtandfonline.com Comparing the pharmacological profile of this compound with these related toxins can provide insights into its specificity and mechanism. This compound is noted for its specificity towards arthropod calcium channels. wikipedia.orgnih.gov While some spider toxins block calcium channels by physically plugging the pore nih.gov, others modulate channel gating. nih.gov A comprehensive comparative analysis would involve examining the potency, selectivity for different calcium channel subtypes, reversibility of binding, and the specific effects on channel gating and ion permeation for this compound and related modulators. elifesciences.orgmdpi.comnih.gov
Chemical Synthesis and Derivatization Strategies
Total Chemical Synthesis of Agelenin and its Analogues
Total chemical synthesis provides a route to obtain this compound and to create designed analogues for research purposes. Early work successfully synthesized this compound to confirm its C-terminal amidation and determine its disulfide structure. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for chemically synthesizing peptides by sequentially adding amino acids to a growing chain anchored on a solid support, such as a resin. bachem.compowdersystems.com This technique allows for controlled, efficient, and scalable peptide production, simplifying purification as the peptide remains attached to the solid phase during synthesis. bachem.com The process involves repetitive cycles of deprotection of the Nα-protecting group, washing steps, coupling of a protected amino acid, and further washing steps. bachem.com The C-terminal amino acid is typically anchored to the resin first. powdersystems.com After the sequence is complete, the peptide is cleaved from the resin and fully deprotected, often using acidic conditions. powdersystems.com SPPS has been employed in the synthesis of this compound. nih.gov
While the search results mention segment condensation and ligation in the context of peptide synthesis methods generally , specific detailed applications of these approaches for the synthesis of this compound or its direct analogues were not prominently found in the provided snippets. Segment condensation involves synthesizing peptide fragments separately and then coupling them to form the full-length peptide chain. Ligation, such as native chemical ligation, is a specific type of segment condensation that allows for the chemoselective joining of unprotected peptide segments. These methods can be particularly useful for synthesizing larger or more complex peptides that are challenging to assemble by standard stepwise SPPS.
Solid-Phase Peptide Synthesis Methodologies
Directed Structural Modifications and Analog Design
Modifying the structure of this compound can lead to analogues with altered or improved properties, such as enhanced stability or modified target specificity.
Site-directed mutagenesis is a molecular biology technique used to introduce specific, targeted changes to the DNA sequence encoding a protein or peptide. neb.comwikipedia.org This allows for intentional amino acid substitutions within the peptide sequence. nih.gov By changing specific amino acids, researchers can investigate the impact of these changes on the peptide's structure, function, and activity. neb.comnih.gov This technique is valuable for understanding the structure-activity relationships of peptides like this compound and for designing analogues with desired characteristics. Amino acid replacements and substitutions have been explored in studies related to peptides structurally similar to this compound or in the context of designing peptide analogues. researchgate.netresearchgate.net
Peptide cyclization involves forming a cyclic structure within the peptide chain, which can enhance stability and modify biological activity. This can be achieved through various chemical or enzymatic methods. google.comgoogle.com this compound itself contains disulfide bonds that contribute to its compact core structure, which is characteristic of inhibitor cystine knot (ICK) toxins. wikipedia.orgrcsb.org The ICK motif provides a stable scaffold. researchgate.net Scaffold engineering involves utilizing or modifying existing stable protein or peptide frameworks, like the cystine knot, to present different functional sequences or to create novel binding proteins. researchgate.netyoutube.com While the provided information highlights the stable scaffold of this compound rcsb.org and the concept of peptide cyclization google.comgoogle.comphysiology.org and scaffold engineering researchgate.netyoutube.com, specific detailed examples of applying external cyclization strategies or extensive scaffold engineering of the this compound structure beyond its native disulfide bonds were not extensively detailed in the search results.
Advanced Analytical Methodologies for Agelenin Research
High-Resolution Mass Spectrometry for Structural Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a powerful technique in the analysis of peptides like agelenin, enabling the precise measurement of mass-to-charge ratios (m/z) to several decimal places. virginia.edu This high accuracy is critical for confirming the elemental composition and theoretical mass of this compound, distinguishing it from compounds with similar nominal masses but different chemical formulas. HRMS, often coupled with chromatographic separation (LC-MS), is invaluable for verifying the molecular weight of purified this compound and assessing its purity by detecting and identifying potential impurities or variants. virginia.eduazolifesciences.comunivie.ac.at The enhanced performance and versatility of HRMS contribute significantly to complex structural characterization with improved accuracy and specificity. azolifesciences.com
Top-Down and Bottom-Up Proteomic Approaches
Proteomic approaches are broadly applied to analyze complex protein and peptide mixtures, such as spider venoms from which this compound is isolated. nih.govscispace.comproteomics.com.aumdpi.com While specific detailed applications of top-down or bottom-up proteomics solely focused on this compound in isolation were not prominently detailed in the provided sources, the principles are applicable. Bottom-up proteomics involves enzymatic digestion of a protein into smaller peptides, which are then analyzed by mass spectrometry. nih.govwaters.com This peptide mapping approach, often coupled with LC-MS/MS, is fundamental for protein identification and characterization, including sequence verification and post-translational modifications. mdpi.comnih.govembrapa.br Given this compound's peptide nature, a bottom-up approach involving enzymatic cleavage and subsequent MS analysis of the fragments could be used to confirm its amino acid sequence and identify modifications. Top-down proteomics, conversely, involves the analysis of intact proteins or large protein fragments by MS, aiming to preserve information about modifications and sequence in the context of the whole molecule. While more challenging for larger proteins, advancements in HRMS make this feasible for smaller peptides like this compound, potentially providing insights into its intact mass and modifications without prior digestion. azolifesciences.com Proteomic analysis of spider venoms has led to the identification of various toxins, including this compound, demonstrating the utility of these approaches in the discovery and initial characterization of such peptides. nih.govproteomics.com.aumdpi.com
Fragmentation Analysis for Disulfide Mapping
This compound is known to contain six cysteine residues that form three disulfide bonds, which are crucial for its compact core structure and biological activity. wikipedia.orgrcsb.orgnih.gov Determining the connectivity of these disulfide bonds is a critical aspect of its structural characterization. Fragmentation analysis using mass spectrometry is a primary method for disulfide mapping. This typically involves comparing the peptide maps of reduced and non-reduced protein digests. nih.govthermofisher.com Enzymatic digestion of this compound would yield peptides, some of which remain linked by disulfide bonds in non-reducing conditions. nih.gov Analysis of these disulfide-linked peptides by MS, followed by fragmentation (e.g., using Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD)), provides fragment ions that help deduce the disulfide connectivity. nih.govwaters.comthermofisher.comperlan.com.plnih.gov ETD is particularly useful as it can preferentially cleave along the peptide backbone while preserving disulfide bonds or induce cleavage at the S-S linkage itself, yielding characteristic fragments that aid in mapping. thermofisher.comnih.gov Disulfide structure determination of this compound has been reported, confirming linkages between specific cysteine residues (3-19, 10-24, and 18-34) by comparing tryptic peptides with synthesized counterparts, likely involving mass spectrometric or chromatographic analysis of the resulting fragments. nih.gov
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from complex biological sources like spider venom. nih.govembrapa.brjocpr.comhilarispublisher.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. jocpr.comhilarispublisher.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful chromatographic technique in this compound research. nih.govnih.govjocpr.com RP-HPLC (Reversed-Phase HPLC) has been specifically employed for the purification of this compound from spider venom. nih.gov This technique separates peptides based on their hydrophobicity. The use of different gradients of acetonitrile (B52724) in acidic or basic conditions allows for effective separation of various components in the venom. nih.gov Analytical HPLC is also used to verify the homogeneity and purity of isolated this compound. nih.gov Furthermore, HPLC has been used to compare synthetic this compound with the natural product, confirming the identity and characteristics, such as the amide form of the carboxy-terminus. nih.gov HPLC systems coupled with sensitive detectors enable the rapid separation and quantification of this compound in complex mixtures. jocpr.commdpi.com
Advanced Spectroscopic Methods (beyond basic NMR) for Interaction Studies
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique for determining the secondary structure content of peptides and proteins in solution. nii.ac.jpnih.govnih.govjasco-global.commolbiol-tools.ca By measuring the differential absorption of left and right circularly polarized light, CD can provide insights into the presence and relative proportions of alpha-helices, beta-sheets, beta-turns, and random coil structures. nii.ac.jpnih.govnih.govmolbiol-tools.ca The CD spectrum of a peptide is highly sensitive to its conformation, particularly in the far-UV region (190-250 nm), where the peptide backbone absorbs light. Changes in environmental conditions (e.g., temperature, pH, solvent) or interactions with other molecules can induce conformational changes, which are reflected in alterations to the CD spectrum. Analysis of CD spectra, often using deconvolution algorithms and reference databases, allows for the estimation of the percentage of different secondary structure elements. nii.ac.jpnih.govjasco-global.comnih.gov Although the three-dimensional structure of this compound has been determined using Nuclear Magnetic Resonance (NMR), revealing its secondary structure elements d-nb.infonih.govrcsb.orgnih.gov, specific experimental data from CD spectroscopy detailing this compound's secondary structure profile or conformational changes were not found in the conducted searches. CD would typically provide a spectrum with characteristic minima and maxima indicative of its secondary structure composition, which could be presented in a data table showing wavelength versus molar ellipticity.
Isothermal Titration Calorimetry for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during a molecular binding event. nih.govnih.govfrontiersin.orgcore.ac.ukcreative-proteomics.comnih.govcam.ac.ukiastate.eduresearchgate.net This allows for a complete thermodynamic characterization of the interaction, including the determination of binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment. nih.govfrontiersin.orgcore.ac.ukcreative-proteomics.comnih.govcam.ac.ukiastate.edu ITC experiments involve the precise injection of a titrant (e.g., this compound) into a sample cell containing the binding partner (e.g., an insect calcium channel or a model membrane component) while maintaining a constant temperature. frontiersin.orgnih.govcam.ac.uk The heat flow required to maintain the isothermal condition is measured, and the integrated heat pulses for each injection are analyzed to generate a binding isotherm. frontiersin.orgnih.govcam.ac.uk Fitting the isotherm to an appropriate binding model yields the thermodynamic parameters. nih.govcam.ac.uk These parameters provide valuable information about the driving forces of the interaction (e.g., hydrogen bonding, van der Waals interactions, hydrophobic effects, conformational changes). core.ac.uknih.govcam.ac.ukiastate.edu Despite the known activity of this compound as an antagonist of insect presynaptic P-type calcium channels scispace.comd-nb.infonih.gov, specific ITC data characterizing the thermodynamics of this compound's binding to its target or other potential interacting molecules were not identified in the search results. A typical ITC data table would include parameters such as KD, n, ΔH, and ΔS for the interaction under specific conditions.
Surface Plasmon Resonance for Binding Kinetics
Surface Plasmon Resonance (SPR) is an optical technique used to monitor biomolecular interactions in real-time, providing information on binding kinetics and affinity. nih.govcore.ac.uknih.govgenscript.comuniv-paris-diderot.frnih.govresearchgate.netresearchgate.netnih.gov In a typical SPR experiment, one binding partner (ligand) is immobilized on a sensor surface, and the other partner (analyte, e.g., this compound) is flowed over the surface. univ-paris-diderot.frnih.gov Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal (response units, RU). univ-paris-diderot.frnih.gov The association and dissociation phases of the interaction are monitored over time, generating a sensorgram. nih.govresearchgate.net Analysis of the sensorgram allows for the determination of the association rate constant (ka or kon), the dissociation rate constant (kd or koff), and the equilibrium dissociation constant (KD = kd/ka). nih.govnih.govresearchgate.net SPR is particularly useful for studying the kinetics of binding, providing insights into how quickly complexes form and dissociate. univ-paris-diderot.frnih.govresearchgate.net While SPR is a valuable tool for studying peptide-protein and peptide-membrane interactions nih.govnih.govcore.ac.uknih.govresearchgate.netnih.govfrontiersin.org, specific SPR data detailing the kinetics of this compound's interaction with its known target or other molecules were not found in the consulted literature. An SPR data table would typically present kinetic parameters (ka, kd) and the derived affinity (KD) for different analyte concentrations.
Computational and Theoretical Investigations of Agelenin
Molecular Docking and Dynamics Simulations of Agelenin-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a molecule, such as this compound, and its potential biological targets, like ion channels. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor ijnc.irknu.edu.afnih.govbiotechrep.ir. MD simulations, on the other hand, provide insights into the dynamic behavior of the complex over time, capturing atomic-level movements and interactions in a simulated environment ijnc.irknu.edu.afnih.govnih.govmdpi.comnih.govplos.orgfrontiersin.org.
While the provided search results discuss molecular docking and MD simulations in the context of other compounds and targets ijnc.irknu.edu.afnih.govbiotechrep.irmdpi.comnih.govplos.orgfrontiersin.org, they also confirm that this compound is an insecticidal peptide that acts as an antagonist of presynaptic P-type calcium channels in insects wikipedia.orguniprot.org. This compound's three-dimensional structure, determined by NMR spectroscopy, consists of a short antiparallel beta-sheet and four beta-turns stabilized by three disulfide bonds. wikipedia.orgrcsb.org Specific residues (Phe9, Ser28, and Arg33) are arranged similarly to the pharmacophore of omega-atracotoxin-Hv1a, suggesting a similar binding mode to insect calcium channels. rcsb.org Although direct computational studies detailing the docking and dynamics of this compound with its specific insect calcium channel target were not explicitly found in the provided snippets, these techniques would be the logical next step to computationally validate and further explore the experimentally suggested binding mechanism and key residues involved. Such simulations could provide detailed information on binding poses, interaction energies, and the stability of the this compound-channel complex, potentially explaining its antagonistic activity.
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations are computational methods used to analyze the electronic structure and properties of molecules arxiv.orgaspbs.comresearchgate.net. These calculations can provide detailed information about a molecule's reactivity, stability, and interactions by examining its electron distribution and energy levels. arxiv.orgaspbs.comresearchgate.netrsc.org
HOMO-LUMO Analysis and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory, which involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of quantum chemical calculations used to understand chemical reactivity. libretexts.orgarxiv.orgimperial.ac.ukajchem-a.comsciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is indicative of a molecule's kinetic stability and its propensity to donate or accept electrons. libretexts.orgarxiv.orgimperial.ac.ukajchem-a.comsciensage.info A smaller HOMO-LUMO gap generally suggests higher reactivity. libretexts.orgarxiv.org Electrostatic potential maps, also derived from quantum chemical calculations, visualize the charge distribution within a molecule, highlighting regions that are likely to interact with positively or negatively charged species. While the provided search results discuss HOMO-LUMO analysis and electrostatic potentials in the context of other compounds arxiv.orgajchem-a.comsciensage.info, applying these calculations to this compound would provide insights into its reactive sites and how it might interact electrostatically with its environment or target. This could help explain the specificity of its interaction with insect calcium channels.
Reaction Mechanism Predictions for Chemical Modifications
De Novo Peptide Design and Optimization via Computational Algorithms
De novo peptide design involves creating new peptide sequences with desired properties or functions, often with the aid of computational algorithms. univ-paris-diderot.frbiorxiv.orgnih.gov These algorithms can explore a vast sequence space to identify peptides predicted to fold into specific structures or bind to particular targets. univ-paris-diderot.frbiorxiv.org While the search results discuss de novo peptide design in other contexts univ-paris-diderot.frbiorxiv.orgnih.gov, the detailed structural information available for this compound wikipedia.orgrcsb.org could serve as a template or inspiration for designing novel peptides with similar insecticidal activity or improved properties. Computational algorithms could be used to design peptides that mimic the key structural and electronic features of this compound responsible for its activity, potentially leading to the development of new pest control agents.
Machine Learning Applications in this compound Sequence-Structure-Function Prediction
Machine learning (ML) techniques are increasingly being applied in protein science to predict relationships between amino acid sequence, three-dimensional structure, and biological function. nih.govnih.govarxiv.org These models can learn complex patterns from large datasets of protein sequences and structures to make predictions about the properties of new or uncharacterized proteins. nih.govnih.govarxiv.org In the context of this compound, ML models could be trained on datasets of similar spider toxins or ion channel-targeting peptides to predict how variations in this compound's amino acid sequence might affect its structure, stability, or activity against different insect calcium channels. nih.govnih.govarxiv.org This could accelerate the process of identifying potentially more potent or selective this compound variants for research or application.
Ecological and Evolutionary Significance
Role in Prey Capture and Defense Mechanisms in Agelena opulenta
The venom of spiders, including that of Agelena opulenta, serves crucial roles in both prey capture and defense against predators. Agelenin functions as an insecticidal toxin within this venomous arsenal (B13267) nih.gov. Its primary effect in insects is the induction of rapid, albeit reversible, paralysis nih.gov. Studies on preparations of lobster neuromuscular junctions have shown that this compound causes non-reversible paralysis, which is attributed to the suppression of excitatory postsynaptic potentials, likely through the inhibition of presynaptic calcium influx nih.gov. While spider venoms are generally employed for both subduing prey and deterring threats, the documented effects of this compound highlight its specific adaptation for incapacitating insects, a key aspect of prey capture for Agelena opulenta nih.gov. Although venom can also be used defensively, the pronounced insecticidal activity of this compound points to a significant role in securing insect prey nih.gov.
Evolutionary Trajectories of Peptide Toxins within Arachnida
Spider venom toxins, predominantly peptides, have diversified through various evolutionary mechanisms from ancestral proteins that held normal physiological functions. These mechanisms include gene duplication followed by neofunctionalization or subfunctionalization, single gene co-option, horizontal gene transfer, and de novo evolution. The evolution of the venom delivery system itself is intrinsically linked to the adaptive changes in venom composition. Within Arachnida, the evolutionary trajectories of peptide toxins are influenced by factors such as the spider's ecological niche, with specialists potentially evolving less complex venoms optimized for specific prey. Neurotoxins, frequently characterized as disulfide-rich peptides (DRPs), are major contributors to the insecticidal properties observed in spider venoms. These neurotoxins primarily exert their effects by interacting with ion channels in the nervous system. This compound is classified within the agatoxin group, a family of toxins found in agelenid spiders nih.gov. Other members of the agatoxin family, such as those found in Agelenopsis aperta and Agelena orientalis, demonstrate diversification in their ion channel targets, including different types of calcium and sodium channels, while often maintaining insect specificity. This highlights a broader evolutionary trend within this toxin group towards specialized targeting. The evolutionary history of spider venoms also reveals instances of convergent evolution, where similar protein and peptide types have been independently recruited into venoms across different lineages. The ecological role of the venom, whether primarily for prey capture or defense, also appears to shape the diversification patterns of DRP toxin superfamilies.
Adaptations of this compound for Insect-Specific Target Recognition
This compound exhibits a notable specificity for insect targets, demonstrating insecticidal activity without toxicity in mammals nih.gov. This specificity is a key adaptation for its role in prey capture. This compound functions as an antagonist of presynaptic P-type calcium channels in insects nih.gov. Its structure, a polypeptide chain of 35 amino acids, includes a compact core stabilized by three disulfide bonds, a short anti-parallel beta-sheet, and four beta-turns nih.govwikipedia.org. Specific amino acid residues, namely Phe9, Ser28, and Arg33, are considered crucial for its inhibitory activity nih.gov. The spatial arrangement of these key residues in this compound shows similarity to the pharmacophore of omega-atracotoxin-Hv1a, another toxin known to inhibit insect ion channels. This structural resemblance suggests a similar mechanism of binding to insect calcium channels. The structural characteristics of this compound align with those of other insect-specific calcium channel inhibitors wikipedia.org. While sharing structural motifs like the disulfide bonding pattern with other toxins such as omega-Aga-IVA and omega-ACTXHv1a, this compound differs in aspects like the presence or absence of functional C-terminal tails, contributing to its unique activity and target specificity nih.gov. The ability to selectively interact with insect ion channels while largely avoiding mammalian ones is a critical adaptation that underscores the evolutionary fine-tuning of this compound for effective insect predation.
Future Research Trajectories and Bio Technological Applications
Discovery of Novel Agelenin-like Peptides and Analogues
The vast biodiversity of spiders suggests that many more this compound-like peptides with potentially novel structures and activities await discovery nih.gov. Transcriptomic and proteomic studies of spider venoms are powerful tools for identifying new peptide sequences, including those similar to known toxins like this compound mdpi.comthermofisher.comnih.govresearchgate.net. High-throughput sequencing and mass spectrometry techniques allow for the comprehensive analysis of venom composition, revealing the molecular diversity within and across spider species mdpi.comthermofisher.comnih.gov.
Techniques such as PCR-based cloning with degenerate primers and EST-based cloning have already proven successful in identifying novel toxin-like sequences from Agelena orientalis, indicating a larger family of related peptides than previously recognized nih.gov. In silico search algorithms designed to identify toxin-like proteins based on sequence properties and structural peculiarities are also being developed and applied to venom transcriptomes researchgate.net. These approaches, combined with functional screening, can lead to the discovery of peptides with similar calcium channel blocking activity to this compound but potentially with different specificities or potencies.
Furthermore, the study of venoms from other arthropods and even other venomous animals like cone snails and scorpions, which also contain peptides targeting ion channels, can provide insights and potential templates for discovering this compound-like analogues researchgate.netphysiology.orgresearchgate.net. For instance, some peptides from nemerteans have shown considerable similarity to this compound mdpi.com.
Rational Design of this compound Derivatives as Molecular Probes for Neurobiology
This compound's specific activity on insect calcium channels makes it a valuable tool for studying neuronal transmission in these organisms nih.govbioone.orguniprot.org. The rational design of this compound derivatives involves modifying its structure to potentially enhance its specificity, affinity, or introduce new functionalities. This can lead to the creation of molecular probes for dissecting the roles of specific ion channels in neuronal circuits.
Understanding the structure-activity relationships of this compound is crucial for rational design. Studies on the three-dimensional structure of this compound, determined by techniques like NMR spectroscopy, provide a basis for targeted modifications researchgate.net. By altering specific amino acid residues or incorporating non-natural amino acids, researchers can investigate the impact on target binding and activity researchgate.netphysiology.org.
Synthetic analogs of venom peptides have been successfully created to study the functional significance of different regions and improve selectivity for specific receptor types physiology.orgscispace.com. This approach can be applied to this compound to develop derivatives that selectively target specific subtypes of insect calcium channels or even explore interactions with other ion channels or receptors. Such tailor-made derivatives can serve as highly specific pharmacological tools for neurobiological research, helping to elucidate the complex mechanisms of neuronal signaling in insects and potentially other organisms.
Development of Advanced Analytical Platforms for Toxinomics
Toxinomics, the comprehensive analysis of the toxins within a venom, requires advanced analytical platforms to fully characterize the complex mixture of components mdpi.comthermofisher.comcreative-proteomics.com. The development of such platforms is essential for the discovery, identification, and functional characterization of novel this compound-like peptides and other venom components.
High-resolution mass spectrometry techniques, such as LC-MS/MS, are fundamental for venom profiling and determining the amino acid sequences of venom peptides mdpi.comthermofisher.comproteomics.com.au. Combining MS-based peptide sequencing with transcriptomics allows for the generation of extensive peptide sequence libraries, which can be mined for drug discovery purposes thermofisher.comnih.gov.
Advanced separation techniques, such as high-performance liquid chromatography (HPLC), are necessary to isolate individual components from crude venom for detailed analysis and functional testing creative-proteomics.comcapes.gov.br. Furthermore, the integration of bioinformatics tools is critical for processing and interpreting the large datasets generated by omics approaches, enabling the identification of potential toxin candidates and the prediction of their functions based on sequence similarity and structural motifs mdpi.comnih.govproteomics.com.au.
Future advancements in microfluidics and automated screening systems could further enhance the throughput and efficiency of venom analysis and the functional characterization of isolated peptides. These integrated platforms would streamline the process from venom collection and separation to peptide identification and activity testing.
Theoretical Frameworks for Predicting Peptide-Membrane Interactions
This compound, like many peptide toxins, exerts its effects by interacting with membrane-bound ion channels nih.govbioone.orguniprot.org. Understanding and predicting how this compound and its potential derivatives interact with biological membranes is crucial for designing effective molecular probes and therapeutic agents. Theoretical frameworks and computational modeling play a vital role in this area.
Molecular dynamics (MD) simulations are a cornerstone in exploring peptide interactions with lipid membranes, providing insights into the mechanisms of binding and insertion umsystem.edu. Both all-atom and coarse-grained MD simulations can be employed to study these interactions over different scales umsystem.edu.
Computational prediction methods based on peptide sequence characteristics and physicochemical properties can help assess a peptide's ability to penetrate or interact with cell membranes mdpi.comfrontiersin.orgrsc.org. Machine learning techniques are increasingly being applied to predict peptide-membrane interactions and identify promising candidates for further experimental validation umsystem.edumdpi.comfrontiersin.orgrsc.org. These models can incorporate various molecular descriptors, including amino acid composition, sequence information, and structural properties mdpi.comfrontiersin.org.
Developing more accurate and reliable theoretical models requires addressing the inherent complexity of biological systems and the nuances of peptide-membrane interactions mdpi.com. While existing algorithms provide valuable predictions, experimental validation remains essential mdpi.com. Future research will focus on refining these theoretical frameworks, potentially by integrating more comprehensive descriptors and utilizing advanced machine learning algorithms, to improve the accuracy of predicting peptide-membrane interactions for this compound and its analogues.
Q & A
Q. What structural characterization methods are essential for studying agelenin, and how do they resolve its disulfide bond architecture?
this compound’s structure includes three disulfide bonds (Cys3-Cys19, Cys10-Cys24, Cys18-Cys34) critical for stability and function . Key methodologies include:
- Mass spectrometry : To confirm molecular weight (e.g., synthetic vs. native mass discrepancies due to disulfide bond formation) .
- Nuclear Magnetic Resonance (NMR) : For solution structure determination, as demonstrated in Yamaji et al. (2007) .
- Oxidative folding assays : To validate disulfide connectivity during chemical synthesis .
Q. How can researchers validate this compound’s biological activity as a presynaptic Ca²⁺ channel antagonist?
Functional validation requires:
- Electrophysiological assays : Patch-clamp techniques to measure inhibition of insect-specific voltage-gated Ca²⁺ channels .
- In vivo insect models : Assessing paralysis or mortality rates to correlate bioactivity with structural features .
- Comparative studies : Testing this compound against related ICK peptides (e.g., agatoxins) to identify selectivity patterns .
Q. What are the best practices for synthesizing and purifying this compound in laboratory settings?
- Solid-phase peptide synthesis (SPPS) : Enables precise control over the 35-amino acid sequence .
- HPLC purification : Critical for isolating correctly folded peptides, with mobile phase optimization to resolve disulfide isomers .
- Oxidative folding buffers : Use redox systems (e.g., glutathione gradients) to ensure proper disulfide bond formation .
Q. How should researchers design experiments to compare this compound with structurally similar ICK peptides?
- Sequence alignment tools : Identify conserved residues (e.g., Gly/Cys-rich regions) and structural motifs .
- DALI server analysis : For 3D structural comparisons with spider toxins like agatoxins .
- Functional redundancy testing : Evaluate ion channel inhibition across species to assess evolutionary conservation .
Q. What are the key considerations for sourcing and characterizing native this compound from Agelena opulenta?
- Venom gland extraction : Requires ethical collection protocols and HPLC-MS to confirm peptide identity .
- Sequence validation : Edman degradation or tandem MS to ensure fidelity to the published sequence .
- Yield optimization : Address low natural abundance by exploring recombinant expression systems .
Advanced Research Questions
Q. How can conflicting data on this compound’s ion channel selectivity be systematically addressed?
- Control for assay variability : Standardize temperature, ion concentrations, and cell lines (e.g., HEK293 vs. insect cells) .
- Meta-analysis : Compare dissociation constants (Kd) across studies to identify outliers or species-specific effects .
- Mutagenesis studies : Modify this compound’s putative binding residues (e.g., charged amino acids) to isolate functional domains .
Q. What advanced computational tools are suitable for modeling this compound’s interaction with Ca²⁺ channels?
- Molecular dynamics simulations : Predict binding interfaces using this compound’s NMR-derived structure .
- Docking algorithms (e.g., AutoDock Vina) : Screen against channel homologs (e.g., Cav2.1) to identify affinity hotspots .
- Free-energy perturbation (FEP) : Quantify the impact of disulfide bond mutations on binding energy .
Q. How can researchers reconcile discrepancies between synthetic and native this compound’s bioactivity?
- Structural validation : Use circular dichroism (CD) to compare synthetic and native folding patterns .
- Post-translational modification checks : Test for phosphorylation or glycosylation in native samples .
- Functional rescue experiments : Co-apply synthetic this compound with native venom components to identify synergistic factors .
Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?
- Thermal shift assays : Monitor melting temperature (Tm) changes in varying pH or salt conditions .
- Protease resistance tests : Incubate with serum proteases to assess half-life for therapeutic potential .
- Accelerated degradation studies : Use high-temperature storage to predict long-term stability .
Q. How should researchers design a robust analysis plan for this compound’s structure-activity relationship (SAR) studies?
- Pre-registration : Define primary endpoints (e.g., IC50 values) and statistical methods (e.g., ANOVA) before data collection .
- Dose-response standardization : Use logarithmic concentration ranges to ensure accurate EC50/IC50 calculations .
- Sensitivity analyses : Test SAR robustness by excluding outliers or varying assay replicates .
Key Methodological Considerations
- Reproducibility : Document synthesis protocols, buffer compositions, and instrument settings in detail .
- Data transparency : Deposit raw NMR spectra, MS data, and electrophysiological traces in public repositories .
- Ethical sourcing : Follow institutional guidelines for spider venom collection and animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
